Cas no 882-33-7 (Phenyl disulfide)

Il disolfuro di fenile (Phenyl disulfide) è un composto organosolforato con formula chimica (C6H5)2S2. Questo solido cristallino giallo chiaro è ampiamente utilizzato come intermedio nella sintesi organica, in particolare per la produzione di farmaci, agenti vulcanizzanti e additivi per lubrificanti. La sua struttura dimerica con legame disolfuro (-S-S-) conferisce proprietà chimiche uniche, tra cui una buona stabilità termica e reattività selettiva. Tra i vantaggi tecnici si evidenzia la sua capacità di agire come agente di crosslinking in materiali polimerici, migliorandone le proprietà meccaniche. Inoltre, trova applicazione come precursore per tioli aromatici e nella modificazione di superfici. La sua purezza e la bassa reattività collaterale lo rendono adatto per processi sintetici ad alta precisione.
Phenyl disulfide structure
Phenyl disulfide structure
Nome del prodotto:Phenyl disulfide
Numero CAS:882-33-7
MF:C12H10S2
MW:218.337800502777
MDL:MFCD00003065
CID:40189
PubChem ID:13436

Phenyl disulfide Proprietà chimiche e fisiche

Nomi e identificatori

    • AKOS 94361
    • BIPHENYL DISULFIDE
    • DIPHENYL DISULFIDE
    • DIPHENYL DISULPHIDE
    • DIPHENYLDISULPIDE
    • FEMA 3225
    • PHENYL DISULFIDE
    • PHENYL DISULPHIDE
    • (Phenyldisulfanyl)benzene
    • Disulfide,diphenyl
    • dlphenyldisulfide
    • USAF e-1
    • phenyldithiobenzene
    • DIPHENTYL DISULFIDE
    • 1,1'-Dithiobisbenzene
    • 4,4'-Dithiobis(benzene)
    • Diphenyl persulfide
    • NSC 2689
    • disulfide diphenyl
    • 1,2-diphenyldisulfane
    • Disulfide, diphenyl
    • diphenyldisulfide
    • 1,1'-dithiodibenzene
    • Phenyldisulfide
    • diphenyldisulphide
    • FEMA No. 3225
    • Phenyl disulfide, 99%
    • 1,1'-disulfanediyldibenzene
    • MLS000069663
    • NSC2689
    • GUUVPOWQJOLRAS-UHFFFAOYSA-N
    • 7P54H519IJ
    • SMR000059177
    • phenyi
    • Diphenyl disulfide (ACI)
    • Phenyl disulfide (8CI)
    • 1,1′-Dithiodibenzene
    • DPDS
    • Phenyl disulfide,99%
    • Phenyl disulfide
    • MDL: MFCD00003065
    • Inchi: 1S/C12H10S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
    • Chiave InChI: GUUVPOWQJOLRAS-UHFFFAOYSA-N
    • Sorrisi: S(C1C=CC=CC=1)SC1C=CC=CC=1
    • BRN: 639794

Proprietà calcolate

  • Massa esatta: 218.02200
  • Massa monoisotopica: 218.022392
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 128
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 50.6
  • XLogP3: 4.4

Proprietà sperimentali

  • Colore/forma: Polvere bianca
  • Densità: 1.353
  • Punto di fusione: 58-60 °C (lit.)
  • Punto di ebollizione: 191-192 ºC
  • Punto di infiammabilità: 310°C
  • Indice di rifrazione: 1,441-1,444
  • Solubilità: xylene: soluble3%, clear, colorless to yellow
  • Coefficiente di ripartizione dell'acqua: Insoluble in water.
  • Stabilità/Periodo di validità: Stable. Incompatible with strong oxidizing agents, strong bases.
  • PSA: 50.60000
  • LogP: 4.48600
  • Solubilità: Solubile in etanolo, benzene ed etere, insolubile in acqua.
  • FEMA: 3225 | PHENYL DISULFIDE

Phenyl disulfide Informazioni sulla sicurezza

  • Simbolo: GHS07 GHS09
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335,H400
  • Dichiarazione di avvertimento: P261,P273,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 3335
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38-50/53
  • Istruzioni di sicurezza: S26-S37/39
  • CODICI DEL MARCHIO F FLUKA:13
  • RTECS:SS6825000
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:9
  • Condizioni di conservazione:Sealed in dry,Room Temperature(BD125827)
  • Frasi di rischio:R36/37/38
  • PackingGroup:III
  • TSCA:T

Phenyl disulfide Dati doganali

  • CODICE SA:2930909090
  • Dati doganali:

    Codice doganale cinese:

    2930909090

    Panoramica:

    2930909090. Altri composti organici dello zolfo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2930909090. altri composti organici solforati. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Phenyl disulfide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0167-500G
Diphenyl Disulfide
882-33-7 >99.0%(GC)
500g
¥1290.00 2024-04-15
Apollo Scientific
OR0792-25g
Diphenyl disulphide
882-33-7
25g
£55.00 2023-09-01
Apollo Scientific
OR0792-100g
Diphenyl disulphide
882-33-7
100g
£80.00 2023-09-01
Ambeed
A306142-5g
1,2-Diphenyldisulfane
882-33-7 95%
5g
$11.0 2025-02-22
SHENG KE LU SI SHENG WU JI SHU
sc-250693A-50g
Phenyl disulfide,
882-33-7 ≥97%
50g
¥286.00 2023-09-05
Enamine
EN300-20703-0.05g
(phenyldisulfanyl)benzene
882-33-7 95.0%
0.05g
$19.0 2025-02-19
Enamine
EN300-20703-0.25g
(phenyldisulfanyl)benzene
882-33-7 95.0%
0.25g
$19.0 2025-02-19
Oakwood
002923-5g
Diphenyl disulfide
882-33-7 98%
5g
$10.00 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P34660-25g
1,2-Diphenyldisulfane
882-33-7
25g
¥76.0 2021-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
169021-50G
Phenyl disulfide
882-33-7
50g
¥476.42 2023-12-10

Phenyl disulfide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium azide
Riferimento
Formation of sulfur-sulfur bonds by nucleophilic attack on sulfenyl halides and thiocyanates
Chaudri, Tanweer A., Pakistan Journal of Scientific and Industrial Research, 1976, 19(1), 1-3

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Potassium sulfide Catalysts: 1,10-Phenanthroline ,  Iron oxide (Fe2O3) Solvents: Dimethylformamide ;  3.5 h, 120 °C
Riferimento
Magnetic iron oxide nanoparticles/K2S: a simple and scale-up method for the direct synthesis of symmetrical disulfides from aryl halides
Soleiman-Beigi, Mohammad; et al, Journal of the Iranian Chemical Society, 2018, 15(7), 1545-1550

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
Reaction of α-keto sulfoxides with hydrogen chloride and trichloroacetic acid
Wakui, Toshimitsu; et al, Bulletin of the Chemical Society of Japan, 1978, 51(10), 3081-2

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium thiosulfate ,  Oxygen Catalysts: Molybdate(3-), chromatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Toluene ,  Water ;  24 h, 100 °C
Riferimento
Transformation of arylboronic acids with sodium thiosulfate into organodisulfides catalyzed by a recyclable polyoxometalate-based Cr(III) catalyst
Li, Huiyi; et al, Green Chemistry, 2021, 23(16), 6059-6064

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Sulfur Catalysts: Triaqua[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]][μ3-[1,3,5-benzenetricarbox… Solvents: Water ,  Polyethylene glycol bis(2-aminoethyl) ether ;  7.5 h, 130 °C
Riferimento
The direct synthesis of symmetrical disulfides and diselenides by metal-organic framework MOF-199 as an efficient heterogenous catalyst
Soleiman-Beigi, Mohammad; et al, RSC Advances, 2015, 5(106), 87564-87570

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Iron
Riferimento
Novel deoxygenation of thiosulfonates and sulfoxides with reduced iron
Fujisawa, Tamotsu; et al, Chemistry Letters, 1973, (12), 1241-2

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium iodide Solvents: Acetonitrile
1.2 Reagents: Tungsten hexachloride
1.3 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Efficient deoxygenation of sulfoxides to thioethers and reductive coupling of sulfonyl chlorides to disulfides with tungsten hexachloride
Firouzabadi, Habib; et al, Synthesis, 1999, (3), 500-502

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid ,  Tetrabutylammonium iodide ;  10 min, rt → 70 °C; 10 min, 70 °C; 70 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Riferimento
Microwave-assisted regioselective sulfenylation of indoles under solvent- and metal-free conditions
Rahaman, Rajjakfur; et al, RSC Advances, 2016, 6(23), 18929-18935

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: 2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt Catalysts: Copper(2+) 1,3,5-benzenetricarboxylate (2:3) Solvents: Dimethylformamide ;  4 h, 100 °C
Riferimento
Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as a new S-donor for direct synthesis of symmetrical disulfides
Soleiman-Beigi, Mohammad; et al, Scientific Reports, 2022, 12(1),

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Potassium fluoride ,  S8 Catalysts: Cupric acetate Solvents: Polyethylene glycol ;  7 h, 80 °C
Riferimento
Copper-Catalyzed C-S Bond Formation via the Cleavage of C-O Bonds in the Presence of S8 as the Sulfur Source
Rostami, Abed; et al, Synthesis, 2017, 49(22), 5025-5038

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium iodide ,  Diethyl phosphate Catalysts: Triphenylphosphine ,  Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium Solvents: N-Methyl-2-pyrrolidone ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  rt; 24 h, 5 bar, 110 °C; 110 °C → rt
1.2 Reagents: Water ;  rt
Riferimento
Carbonylative Synthesis of 3-Substituted Thiochromenones via Rhodium-Catalyzed [3 + 2 + 1] Cyclization of Different Aromatic Sulfides, Alkynes, and Carbon Monoxide
Zhu, Fengxiang; et al, Journal of Organic Chemistry, 2018, 83(21), 13612-13617

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Copper(II) triflate Solvents: 1,4-Dioxane
Riferimento
A method for the synthesis of alkynyl phenyl sulfides from alkynyltrimethylsilanes. A novel, efficient synthesis of the thienamycin intermediate from 3(R)-hydroxybutyric acid
Miyachi, Nobuhide; et al, Journal of Organic Chemistry, 1990, 55(7), 1975-6

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Benzene ;  1 h, 80 °C
Riferimento
Integration of a Four-Step Reaction into One-Pot under the Coexistence of Silica-Gel-Supported Acid and Base Reagents: Synthesis of Benzo- and Naphthothiophenes Using NaHSO4/SiO2 and Na2CO3/SiO2
Hayakawa, Mamiko; et al, Synthesis, 2019, 51(12), 2572-2578

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Copper bromide (CuBr2) Solvents: 1,4-Dioxane ;  16 h, 120 °C
Riferimento
Copper-Catalyzed Direct Thiolation of Ketones Using Sulfonohydrazides: A Synthetic Route to Benzylic Thioethers
Jadhao, Amardeep Ramprasad ; et al, Journal of Organic Chemistry, 2023, 88(19), 14078-14087

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Benzenemethanaminium, N,N,N-triethyl-, (T-4)-tetrathioxomolybdate(2-) (2:1) Solvents: Acetonitrile ;  1 - 15 h, rt
Riferimento
Benzyltriethylammonium tetrathiomolybdate
Prabhu, Kandikere R.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-5

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Triethyl phosphite ,  Iodine ,  Silica ;  54 min, rt
1.2 Solvents: Ethyl acetate ;  30 min, rt
Riferimento
Controllable and chemo-selective conversion of sodium sulfinates to disulfides or thiosulfonates by a solvent-free mechanochemical approach
Wang, Jinjing; et al, Tetrahedron, 2023, 139,

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  5 min, rt; 3 h, 80 °C
Riferimento
Regioselective direct sulfenylation of glycals using arylsulfonyl chlorides in the presence of triphenylphosphine: access to C2-thioaryl glycosides
Kumar, Harikesh; et al, New Journal of Chemistry, 2022, 46(7), 3426-3430

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium iodide Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ;  12 h, 80 °C
Riferimento
Byproduct promoted regioselective sulfenylation of indoles with sulfinic acids
Liu, Cong-Rong; et al, Organic & Biomolecular Chemistry, 2015, 13(8), 2251-2254

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Eosin B Solvents: 1,2-Dichloroethane ;  24 h, rt
Riferimento
Visible light-induced C-H sulfenylation using sulfinic acids
Sun, Pengfei; et al, Green Chemistry, 2017, 19(20), 4785-4791

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Dabco Solvents: Acetonitrile ;  15 min, rt
Riferimento
Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation
Das, Anupam; et al, ACS Omega, 2023, 8(20), 18275-18289

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Acetic acid ;  1 h, 22 °C; 0.25 h, 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water
Riferimento
One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides
Zupanc, Anze; et al, Journal of Organic Chemistry, 2021, 86(8), 5991-6000

Synthetic Routes 22

Condizioni di reazione
Riferimento
Benzenesulfenanilidyl radicals. Reactivity of 4'-methoxy- and 4'-methoxy-2-nitrobenzenesulfenanilidyl radicals
Benati, Luisa; et al, Journal of the Chemical Society, 1982, (12), 3049-53

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: 2,2′-Bipyridine ,  Oxygen Solvents: Acetic acid ;  18 h, 100 °C
Riferimento
Copper-catalyzed synthesis of β-haloalkenyl chalcogenides by addition of dichalcogenides to internal alkynes and its application to synthesis of (Z)-tamoxifen
Taniguchi, Nobukazu, Tetrahedron, 2009, 65(14), 2782-2790

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Water ;  12 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
Iodine-mediated thiolation of phenol/phenylamine derivatives and sodium arylsulfinates in neat water
Wang, Dingyi; et al, RSC Advances, 2015, 5(130), 108030-108033

Synthetic Routes 25

Condizioni di reazione
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Dimethylformamide ;  9 h, 130 °C
Riferimento
Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides
Yu, Xin-Zhang; et al, Molecules, 2022, 27(19),

Synthetic Routes 26

Condizioni di reazione
Riferimento
Microwave thermolysis. VII: Oxidative coupling of thiol acetates and esters using "Clayan" in dry media
Meshram, H. M.; et al, Synthetic Communications, 1999, 29(15), 2705-2709

Synthetic Routes 27

Condizioni di reazione
1.1 Catalysts: Iodine ,  Phosphorus trichloride (silica gel supported) Solvents: Acetonitrile ;  5 h, reflux
1.2 Reagents: Sodium thiosulfate ;  reflux
Riferimento
Deoxygenation of sulfoxides and reductive coupling of sulfonyl chlorides, sulfinates, and thiosulfonates using Silphos [PCl3-n(SiO2)n] as a heterogeneous phosphine reagent
Iranpoor, Nasser; et al, Synlett, 2005, (9), 1447-1449

Synthetic Routes 28

Condizioni di reazione
1.1 Reagents: Aluminum ,  Stannous chloride Solvents: Methanol
Riferimento
Chemistry of Trichlorofluoromethane: Synthesis of Chlorofluoromethyl Phenyl Sulfone and Fluoromethyl Phenyl Sulfone and Some of Their Reactions
Saikia, Anil K.; et al, Journal of Organic Chemistry, 2001, 66(3), 643-647

Synthetic Routes 29

Condizioni di reazione
1.1 Catalysts: Iodine ,  Phosphorus trichloride (silica gel supported) Solvents: Acetonitrile ;  10 h, reflux
1.2 Reagents: Sodium thiosulfate ;  reflux
Riferimento
Deoxygenation of sulfoxides and reductive coupling of sulfonyl chlorides, sulfinates, and thiosulfonates using Silphos [PCl3-n(SiO2)n] as a heterogeneous phosphine reagent
Iranpoor, Nasser; et al, Synlett, 2005, (9), 1447-1449

Synthetic Routes 30

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Sulfur ,  Potassium fluoride Catalysts: Cupric acetate Solvents: Polyethylene glycol ;  17 h, 110 °C
Riferimento
Copper-Catalyzed Thioetherification Reactions of Alkyl Halides, Triphenyltin Chloride, and Arylboronic Acids with Nitroarenes in the Presence of Sulfur Sources
Rostami, Abed; et al, Journal of Organic Chemistry, 2015, 80(17), 8694-8704

Synthetic Routes 31

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Iodine Solvents: Dichloromethane ;  6 h, 90 °C
Riferimento
A Novel Approach to Access Aryl Iodides and Disulfides via Dehydrazination of Arylhydrazines and Arylsulfonylhydrazides
Balgotra, Shilpi; et al, ChemistrySelect, 2018, 3(10), 2800-2804

Synthetic Routes 32

Condizioni di reazione
1.1 Reagents: Silver carbonate ,  Cesium carbonate ,  Oxygen ,  S8 Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Dimethylformamide ;  130 °C
Riferimento
Copper-Catalyzed One-Pot Synthesis of Chalcogen-Benzothiazoles/Imidazo[1,2-a]pyridines with Sulfur/Selenium Powder and Aryl Boronic Acids
Guo, Tao; et al, Synlett, 2018, 29(11), 1530-1536

Synthetic Routes 33

Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol ;  1 min, 25 °C
Riferimento
Highly Chemoselective NH- and O-Transfer to Thiols Using Hypervalent Iodine Reagents: Synthesis of Sulfonimidates and Sulfonamides
Tota, Arianna; et al, Organic Letters, 2018, 20(9), 2599-2602

Synthetic Routes 34

Condizioni di reazione
1.1 Reagents: Hydroxylamine-O-sulfonic acid ,  Sodium pyrosulfite Catalysts: Palladium chloride ,  Pyridinium, 2-(dicyclohexylphosphino)-1-phenyl-, chloride (1:1) Solvents: Acetamide ,  Choline chloride ;  12 h, 80 °C
1.2 Reagents: Iodine ;  20 min, 80 °C
1.3 Reagents: Water
Riferimento
Deep Eutectic Solvents as Reaction Media for the Palladium-Catalysed C-S Bond Formation: Scope and Mechanistic Studies
Marset, Xavier; et al, Chemistry - A European Journal, 2017, 23(44), 10522-10526

Synthetic Routes 35

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Potassium iodide Catalysts: 1,10-Phenanthroline ;  18 h, 100 °C
Riferimento
Aerobic Copper-Catalyzed Acetoxysulfenylation and Hydrosulfenylation of Alkenes with Thiols
Taniguchi, Nobukazu, ChemistrySelect, 2018, 3(22), 6209-6213

Synthetic Routes 36

Condizioni di reazione
1.1 Reagents: Trichlorosilane
Riferimento
Reductive formation of disulfides from sulfenyl, sulfinyl, and sulfonyl derivatives using tri-n-propylamine and trichlorosilane
Chan, Tak-Hang; et al, Journal of the American Chemical Society, 1970, 92(24), 7224-5

Synthetic Routes 37

Condizioni di reazione
1.1 Reagents: Cyclohexane ,  Carbon monoxide ,  Diethyl phosphite Catalysts: Iodine Solvents: Acetonitrile ;  20 bar, rt; 24 h, 120 °C
Riferimento
Synthesis of Thioethers and Thioesters with Alkyl Arylsulfinates as the Sulfenylation Agent under Metal-Free Conditions
Li, Yahui; et al, Chemistry - An Asian Journal, 2016, 11(24), 3503-3507

Synthetic Routes 38

Condizioni di reazione
1.1 Reagents: Sulfur dioxide ,  Water Catalysts: Iodine Solvents: 1,2-Dimethoxyethane ;  8 h, 60 °C; 60 °C → 100 °C
Riferimento
Study on improvement of diphenyl disulfide synthesis
Zhu, Bei-bei; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2020, 34(4), 963-968

Synthetic Routes 39

Condizioni di reazione
1.1 Reagents: Cesium carbonate ,  Potassium fluoride ,  S8 Catalysts: Cupric acetate Solvents: Polyethylene glycol ;  7 h, 110 °C
Riferimento
Efficient Cu-catalyzed one-pot odorless synthesis of sulfides from triphenyltin chloride, aryl halides and S8 in PEG
Rostami, Abed; et al, Tetrahedron Letters, 2016, 57(2), 192-195

Synthetic Routes 40

Condizioni di reazione
1.1 Reagents: Potassium thiocyanate ,  Potassium carbonate ,  4-Iodoanisole ,  Potassium fluoride Catalysts: Cupric acetate Solvents: Dimethylformamide ;  8 h, 60 °C
Riferimento
Efficient Cu-catalyzed one-pot odorless synthesis of sulfides from triphenyltin chloride, aryl halides and S8 in PEG
Rostami, Abed; et al, Tetrahedron Letters, 2016, 57(2), 192-195

Synthetic Routes 41

Condizioni di reazione
1.1 Reagents: Sulfuric acid
Riferimento
A singular property of thioesters of acetic acid
Charonnat, Raymond; et al, Compt. rend., 1954, 238, 119-21

Synthetic Routes 42

Condizioni di reazione
1.1 Reagents: 1,3,4-Oxadiazole-2(3H)-thione, 5-methyl-, potassium salt (1:1) Catalysts: Triaqua[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]][μ3-[1,3,5-benzenetricarbox… Solvents: Dimethylformamide ,  Water ;  6 h, 130 °C
Riferimento
Metal Organic Framework 199- Catalyzed Domino Sulfur-Coupling and Transfer Reactions: The Direct Synthesis of Symmetric Diaryl Disulfides from Aryl Halides
Soleiman-Beigi, Mohammad; et al, Catalysis Letters, 2016, 146(8), 1497-1504

Synthetic Routes 43

Condizioni di reazione
1.1 Reagents: Sodium iodide Solvents: Acetonitrile
1.2 Reagents: Tungsten hexachloride
1.3 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Efficient deoxygenation of sulfoxides to thioethers and reductive coupling of sulfonyl chlorides to disulfides with tungsten hexachloride
Firouzabadi, Habib; et al, Synthesis, 1999, (3), 500-502

Synthetic Routes 44

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ;  1.5 h, rt
Riferimento
Transition-Metal-Free Selective Synthesis of (Z)-1,2-Diarylthio-1-arylalkenes, (2-Arylethene-1,1,2-triyl)tris(arylsulfane)s and Alkynyl Sulfides from Thiocyanates and Terminal Arylalkynes
Yang, Lian; et al, ChemistrySelect, 2019, 4(1), 311-315

Synthetic Routes 45

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dimethyl sulfoxide ;  9 h, rt
Riferimento
Synthesis of diaryl disulfides via mild reduction of arylsulfinates with hydrazine monohydrate in DMSO
Zhu, Rui-Heng; et al, Synthetic Communications, 2012, 42(8), 1108-1114

Synthetic Routes 46

Condizioni di reazione
1.1 Solvents: Toluene ;  10 min, rt; 24 h, 130 °C
Riferimento
Synthesis of di(hetero)aryl sulfides by directly using arylsulfonyl chlorides as a sulfur source
Wu, Qian; et al, Chemical Communications (Cambridge, 2011, 47(32), 9188-9190

Phenyl disulfide Raw materials

Phenyl disulfide Preparation Products

Phenyl disulfide Letteratura correlata

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